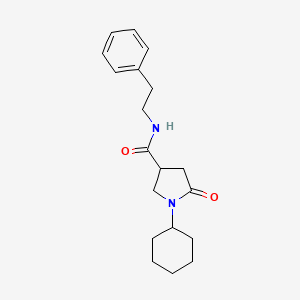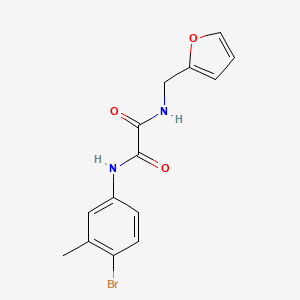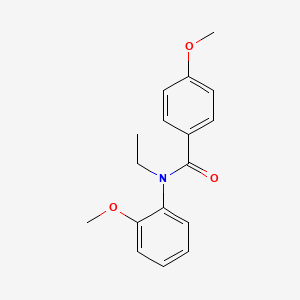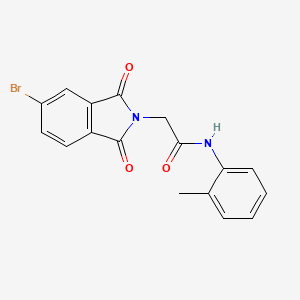
3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide
Vue d'ensemble
Description
3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide, commonly known as MTMPB, is a synthetic compound that belongs to the class of benzamide derivatives. MTMPB has been extensively studied for its potential applications in various scientific research fields due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Anticancer Activity
A variety of benzamide derivatives, including those with structures similar to 3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been explored for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for their activity against multiple cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). Similarly, Sadovnikov et al. (2022) designed novel antimitotic agents, including a compound with a structural resemblance to this compound, showcasing its effectiveness against lung carcinoma and prostate adenocarcinoma cancer cell lines (Sadovnikov et al., 2022).
Antipathogenic Activity
Limban et al. (2011) synthesized a series of acylthioureas with structural elements akin to this compound and tested them for antipathogenic activities, particularly against bacterial strains capable of forming biofilms (Limban et al., 2011).
Neuroleptic Activity
Research on benzamide derivatives has also extended into the area of neuroleptic (antipsychotic) activity. Iwanami et al. (1981) synthesized a series of benzamides and evaluated them for neuroleptic properties, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).
Molecular Structural Analysis
The molecular structure and properties of compounds similar to this compound have been a subject of interest. Demir et al. (2015) analyzed the structure of a novel benzamide derivative using X-ray diffraction and quantum chemical computation, contributing to the understanding of these compounds' chemical properties (Demir et al., 2015).
Antidopaminergic Properties
Benzamide derivatives have been investigated for their antidopaminergic properties, which are relevant in the context of antipsychotic drugs. Högberg et al. (1990) synthesized a series of benzamides, including compounds structurally related to this compound, and evaluated their antidopaminergic properties, showcasing their potential as antipsychotic agents (Högberg et al., 1990).
Antidiabetic Agents
In the search for new antidiabetic agents, benzamide derivatives have been explored. Nomura et al. (1999) prepared a series of benzamide derivatives and identified their potential as treatments for diabetes mellitus, highlighting the structural and functional diversity of these compounds (Nomura et al., 1999).
Supramolecular Gelators
Research has also delved into the use of benzamide derivatives as supramolecular gelators. Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl)benzamide derivatives, including ones with structural similarities to this compound, to investigate their gelation behavior, demonstrating the potential for these compounds in material science applications (Yadav & Ballabh, 2020).
Colorimetric Sensing of Fluoride Anions
Benzamide derivatives have been utilized in the development of colorimetric sensors. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the naked-eye detection of fluoride anions in solution, illustrating the versatility of benzamide derivatives in analytical chemistry (Younes et al., 2020).
Propriétés
IUPAC Name |
3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-5-7-12(8-11)17(19)18-13-9-14(20-2)16(22-4)15(10-13)21-3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZPKDRNWREFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4236445.png)
![2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B4236453.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4236469.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4236494.png)
![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)
![1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4236499.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236508.png)
![5-ethyl-3-(ethylthio)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236512.png)
![2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide](/img/structure/B4236519.png)



